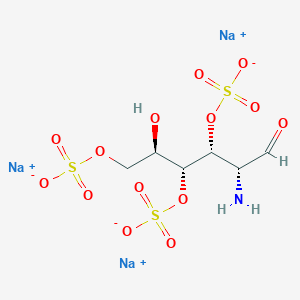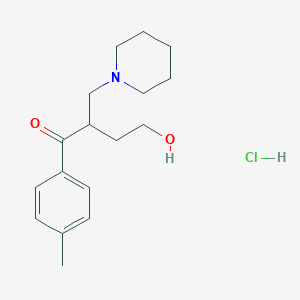
Sulfate de (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyle de sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse chemical reactivity and biological activity.
Applications De Recherche Scientifique
Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a tool for probing biological pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
Target of Action
Compounds similar to this have been known to interact with various cellular receptors .
Mode of Action
It’s likely that it interacts with its targets, leading to changes at the molecular and cellular level .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s likely that it leads to changes at the molecular and cellular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate) typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexane backbone, introduction of the amino and hydroxy groups, and subsequent sulfation to introduce the sulfate groups. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH adjustments to ensure the desired stereochemistry and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate).
Analyse Des Réactions Chimiques
Types of Reactions
Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate) undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and high yields.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other sulfated amino-hydroxy-hexane derivatives and related organic molecules with similar functional groups.
Uniqueness
What sets Sodium (2R,3R,4R,5R)-5-amino-2-hydroxy-6-oxohexane-1,3,4-triyl tris(sulfate) apart is its unique combination of stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
trisodium;[(2R,3R,4R,5R)-2-amino-5-hydroxy-1-oxo-4,6-disulfonatooxyhexan-3-yl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO14S3.3Na/c7-3(1-8)5(20-23(13,14)15)6(21-24(16,17)18)4(9)2-19-22(10,11)12;;;/h1,3-6,9H,2,7H2,(H,10,11,12)(H,13,14,15)(H,16,17,18);;;/q;3*+1/p-3/t3-,4+,5+,6+;;;/m0.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHPZFGNTCRVDU-YZJMRIMCSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)N)OS(=O)(=O)[O-])OS(=O)(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10NNa3O14S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)



![4-Amino-3-benzyl-1H-pyrazolo[3,4-D]pyrimidine 1-beta-d-ribofuranose](/img/structure/B1146335.png)


